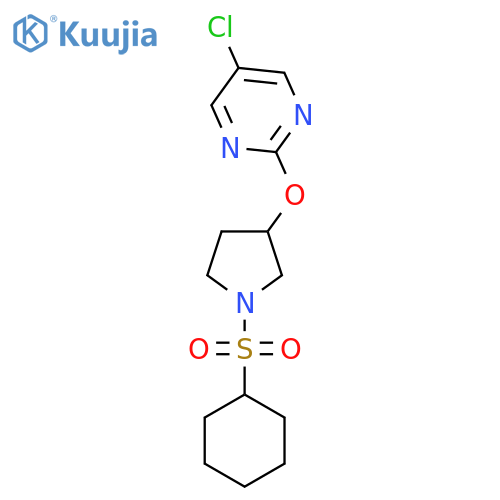

Cas no 2034495-61-7 (5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine)

5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine 化学的及び物理的性質

名前と識別子

-

- 5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine

- 2034495-61-7

- 5-chloro-2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- 5-chloro-2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrimidine

- 5-chloro-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

- AKOS026701358

- F6478-6291

-

- インチ: 1S/C14H20ClN3O3S/c15-11-8-16-14(17-9-11)21-12-6-7-18(10-12)22(19,20)13-4-2-1-3-5-13/h8-9,12-13H,1-7,10H2

- InChIKey: FGTUPTXPLICVKX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=NC(=NC=1)OC1CCN(C1)S(C1CCCCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 345.0913904g/mol

- どういたいしつりょう: 345.0913904g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 456

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6478-6291-100mg |

5-chloro-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034495-61-7 | 100mg |

$372.0 | 2023-09-08 | ||

| Life Chemicals | F6478-6291-20μmol |

5-chloro-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034495-61-7 | 20μmol |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6478-6291-2μmol |

5-chloro-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034495-61-7 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6478-6291-4mg |

5-chloro-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034495-61-7 | 4mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6478-6291-5μmol |

5-chloro-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034495-61-7 | 5μmol |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6478-6291-10μmol |

5-chloro-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034495-61-7 | 10μmol |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6478-6291-5mg |

5-chloro-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034495-61-7 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6478-6291-10mg |

5-chloro-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034495-61-7 | 10mg |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6478-6291-15mg |

5-chloro-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034495-61-7 | 15mg |

$133.5 | 2023-09-08 | ||

| Life Chemicals | F6478-6291-20mg |

5-chloro-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034495-61-7 | 20mg |

$148.5 | 2023-09-08 |

5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419

5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidineに関する追加情報

5-Chloro-2-{1-(Cyclohexanesulfonyl)Pyrrolidin-3-Yloxy}Pyrimidine: A Comprehensive Overview

The compound 5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine, identified by the CAS number 2034495-61-7, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their roles in nucleic acid synthesis and as bioactive agents in drug discovery. The presence of a chloro group at position 5 and a cyclohexanesulfonyl-substituted pyrrolidinyl ether group at position 2 introduces unique electronic and steric properties, making this molecule a subject of interest in both academic and industrial research.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step strategies, including Suzuki coupling and nucleophilic aromatic substitution. These methods have been optimized to achieve high yields and purity, ensuring its suitability for further biological evaluations. The molecule's structure has been extensively analyzed using computational chemistry tools, revealing its potential to interact with specific biological targets, such as kinases or G-protein coupled receptors (GPCRs), which are critical in various disease pathways.

One of the most promising applications of 5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine lies in its pharmacological activity. Preclinical studies have demonstrated its ability to modulate key enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, its selectivity towards certain isoforms of these enzymes highlights its potential for development into a drug with minimal off-target effects.

The bioavailability and pharmacokinetic properties of this compound have also been investigated. Studies indicate that it exhibits favorable absorption profiles and metabolic stability, which are essential for its potential use as an orally administered drug. Furthermore, its ability to penetrate cellular membranes efficiently suggests that it could be effective in targeting intracellular pathogens or cancer cells.

In terms of therapeutic applications, recent research has focused on evaluating the compound's efficacy in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Early results from animal models have shown promising anti-inflammatory effects without significant toxicity, supporting its progression into clinical trials.

The development of this compound has also contributed to the broader field of medicinal chemistry by providing insights into the design of novel pyrimidine-based drugs. Its structure serves as a template for further modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. Researchers are currently exploring analogs with variations in the substituents on the pyrrolidine ring or the pyrimidine core to optimize these characteristics.

In conclusion, 5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine (CAS No: 2034495-61-7) represents a significant advancement in the development of bioactive pyrimidine derivatives. Its unique structure, combined with favorable pharmacological properties, positions it as a promising candidate for therapeutic applications. Continued research into its mechanisms of action, optimization of its chemical structure, and progression into clinical studies will undoubtedly shed further light on its potential to address unmet medical needs.

2034495-61-7 (5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine) 関連製品

- 2640889-41-2(2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile)

- 953224-37-8(N-(1-methylpiperidin-4-yl)methyl-N'-phenylethanediamide)

- 2172527-56-7(1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride)

- 29018-19-7(Propanoicacid, 2-(dimethylamino)ethyl ester)

- 923172-64-9(N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

- 1211020-15-3(methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate)

- 1385374-86-6(N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide)

- 2248297-01-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethylamino)-1,3-oxazole-5-carboxylate)

- 2228771-90-0(2-methyl-1-{pyrazolo1,5-apyrimidin-2-yl}propan-2-ol)

- 477548-64-4(methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate)